molecular formula C14H10ClN5O2S B4506526 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4506526
M. Wt: 347.8 g/mol
InChI Key: GXVISBYWLGVKKC-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide linker connected to a (2E)-1,3,4-thiadiazol-2(3H)-ylidene moiety. This structure combines a hydrogen-bond-accepting pyridazinone ring with a thiadiazole-derived enamine system, which may enhance electronic conjugation and biological interactions.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S/c15-10-3-1-9(2-4-10)11-5-6-13(22)20(19-11)7-12(21)17-14-18-16-8-23-14/h1-6,8H,7H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVISBYWLGVKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone ring, followed by the introduction of the chlorophenyl group. The thiadiazole moiety is then synthesized and coupled with the pyridazinone intermediate under specific reaction conditions. These conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures, pH, and the use of solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound ID & Reference Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) IR Peaks (C=O, cm⁻¹) Melting Point (°C)
Target Compound Pyridazinone + thiadiazolylidene-acetamide 4-Chlorophenyl at pyridazinone C3 C₁₄H₁₀ClN₅O₂S ~347.77 (calculated) Not reported Not reported
6b Pyridazinone + antipyrine-acetamide 4-Chlorophenyl-piperazine at pyridazinone C3 C₂₇H₂₉ClN₇O₃ 500.24 1703, 1646 204–205
6f Thienothiophene-bis(thiadiazole) 4-Chlorophenyl-thiadiazole + acetyl groups C₃₄H₂₀Cl₂N₆O₄S₄ 775.73 1693, 1655 >300
6 m Triazole-acetamide 4-Chlorophenyl + naphthyloxy C₂₁H₁₈ClN₄O₂ 393.11 1678 Not reported
14q Pyridazinone + cyanophenyl-acetamide 3-Methoxybenzyl at pyridazinone C5 C₂₂H₂₀N₄O₃ 389.16 1716, 1644 156–158
Fluorophenyl analog Pyridazinone + thiadiazolylidene-acetamide 2-Fluorophenyl at pyridazinone C3 C₁₄H₁₀FN₅O₂S 331.32 Not reported Not reported

Key Observations:

Piperazine-containing derivatives (e.g., 6b) exhibit higher molecular weights (>500 g/mol), which may limit oral bioavailability .

Electronic and Steric Influences: Thiadiazolylidene moieties (target compound and 6f) introduce strong electron-withdrawing effects, stabilizing enamine tautomers and altering reactivity compared to triazole (6 m) or antipyrine (6b) systems . The absence of a cyanophenyl group (cf.

Synthetic Accessibility :

  • Thiadiazolylidene-acetamide hybrids (target compound and 6f) require multi-step syntheses involving cycloaddition or condensation, whereas triazole derivatives (6 m) are synthesized via 1,3-dipolar cycloaddition with higher yields (55–62%) .

Thermal Stability: Melting points >300°C for 6f suggest high thermal stability due to extended conjugation and rigid thienothiophene cores, whereas pyridazinone-antipyrine hybrids (6b) melt at lower temperatures (204–205°C) .

Research Findings and Implications

  • Biological Activity: Piperazine-pyridazinone derivatives (e.g., 6b, 6h) demonstrate moderate to high yields (42–62%) and are frequently explored as kinase or protease inhibitors, though the target compound’s thiadiazolylidene group may confer unique selectivity .
  • Spectroscopic Trends: IR peaks for C=O in pyridazinone derivatives (1644–1716 cm⁻¹) are consistent across analogs, indicating minimal electronic disruption from substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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